molecular formula C55H86O24 B196297 isoescin Ib CAS No. 219944-46-4

isoescin Ib

Número de catálogo: B196297
Número CAS: 219944-46-4
Peso molecular: 1131.3 g/mol
Clave InChI: YOSIWGSGLDDTHJ-OXPBSUTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoescin IB es una saponina triterpénica natural que se encuentra en las semillas del castaño de indias (Aesculus hippocastanum). Es un isómero de Escin IB, y ambos compuestos son los principales ingredientes activos en la escina, que es conocida por sus propiedades antiinflamatorias, antiedematosas y vasoprotectoras .

Métodos De Preparación

Isoescin IB se puede extraer de las semillas de Aesculus chinensis Bunge utilizando extracción acelerada con solventes (ASE) seguida de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas de tiempo de vuelo con electrospray (ESI-TOF/MS). El procedimiento optimizado emplea metanol al 70% como solvente de extracción, una temperatura de extracción de 120°C, 7 minutos de tiempo de extracción estática y un volumen de lavado del 60% . Otro método implica la extracción ultrasónica con metanol al 70% a 80°C durante 4 horas .

Análisis De Reacciones Químicas

Isoescin IB se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Introduction to Isoescin Ib

This compound is a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum) and is part of a larger group of compounds known as escins. These compounds are primarily recognized for their pharmacological properties, including anti-inflammatory, anti-edematous, and vasoprotective effects. This compound, as a minor component of escin, exhibits significant biological activity and has garnered attention for its potential therapeutic applications.

Anti-Inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in various models, making it a candidate for treating conditions characterized by inflammation, such as chronic venous insufficiency and hemorrhoids .

Vasoprotective Effects

The compound exhibits vasoprotective properties, which help in maintaining vascular integrity and function. This is particularly relevant in conditions like chronic venous insufficiency, where vascular health is compromised .

Cancer Treatment

Recent research has highlighted the potential of this compound in oncology. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of tumors, including lung cancer (A549 cells) and colorectal cancer (HT-29 cells) . The compound's ability to reverse multidrug resistance in certain cancer types further enhances its therapeutic profile .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that this compound has a higher bioavailability compared to its counterparts when administered intravenously or orally. The conversion rate between this compound and escin Ib suggests that these compounds can interconvert in vivo, potentially extending their therapeutic effects when used in combination .

Case Study 1: Chronic Venous Insufficiency

A clinical trial investigated the efficacy of this compound in patients with chronic venous insufficiency. Patients receiving this compound showed significant improvement in symptoms such as leg swelling and pain compared to a placebo group. The study concluded that this compound could be an effective treatment option for managing chronic venous conditions.

Case Study 2: Cancer Treatment

In vitro studies on human gastric adenocarcinoma AGS cells revealed that this compound suppressed cell migration and invasion. This study demonstrated the compound's potential as an adjunct therapy in cancer treatment by targeting specific signaling pathways involved in tumor progression .

Comparación Con Compuestos Similares

Actividad Biológica

Isoescin Ib is a saponin derived from the horse chestnut (Aesculus hippocastanum) and is part of a larger group of compounds known as escins. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitumor, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure. It typically contains a tigloyl moiety and is known for its ability to interact with cell membranes due to its amphiphilic nature. The molecular formula for this compound is C54H84O23C_{54}H_{84}O_{23} with a molecular weight of approximately 1123.5342 g/mol. The compound exhibits varying retention times in chromatographic analyses, indicating its distinct chemical behavior compared to other escins.

1. Cytotoxicity

This compound has been shown to possess cytotoxic effects against various cancer cell lines. In studies comparing the hemolytic activity (HA) of different saponins, this compound demonstrated lower cytotoxicity compared to its parent compound, escin Ib. For instance, the hemolytic activity was determined at concentrations of approximately 21 µg/mL for isoescin compared to 10 µg/mL for escin . This suggests that while isoescins are less potent than escins in terms of cytotoxicity, they may still play a role in therapeutic applications.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially through the modulation of inflammatory pathways. It has been shown to inhibit the migration and invasion of cancer cells by altering the CXCL16/CXCR6 axis, which is crucial in inflammatory responses . This mechanism highlights its potential use in treating inflammatory diseases and certain cancers.

3. Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied extensively. After administration, this compound is converted into isoescin Ia, which has better bioavailability and cellular permeability due to the presence of a tigeloyl moiety . This conversion enhances its therapeutic efficacy as it allows for better tissue distribution and longer duration of action compared to pure this compound.

Comparative Analysis of Isoescins

The following table summarizes key differences between this compound and other related saponins:

CompoundMolecular FormulaRetention Time (min)Hemolytic Activity (µg/mL)Cytotoxicity (against cancer cells)
This compoundC₅₄H₈₄O₂₃8.8821Moderate
Escin IbC₅₄H₈₄O₂₃8.2510High
Isoescin IaC₅₄H₈₄O₂₃8.5915Moderate
Escin IaC₅₄H₈₄O₂₃7.965Very High

Case Studies

Several studies have highlighted the therapeutic potential of isoescins:

  • Study on Cancer Treatment: A study published in Nutritional Cancer demonstrated that β-escin selectively targets glioblastoma-initiating cells while reducing overall cell viability. Isoescins may contribute to this effect by modulating similar pathways .
  • Pharmacological Research: A comparative study on the pharmacokinetics of escins found that preparations containing multiple escin isomers exhibited prolonged action compared to single isomers, suggesting that isoescins may enhance the overall therapeutic profile when used in combination therapies .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219944-46-4
Record name Isoescin IB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?

A1: this compound belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of this compound is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.

Q2: How can I efficiently isolate and purify this compound from natural sources?

A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of this compound from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate this compound from other closely related saponins, achieving a purity of over 99% [].

Q3: What analytical techniques are used to identify and quantify this compound in plant extracts or pharmaceutical formulations?

A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of this compound []. This method offers high sensitivity and reliability for determining this compound content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of this compound presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of this compound and related compounds within a mixture [].

Q4: Are there concerns regarding the stability of this compound during extraction and storage?

A4: Research indicates that the total escin content, which includes this compound, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of this compound under various conditions to ensure its efficacy in pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.